5-Benzyl-2,4-di(piperidin-1-yl)pyrimidine
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Overview
Description
5-Benzyl-2,4-di(piperidin-1-yl)pyrimidine is a heterocyclic compound that features a pyrimidine core substituted with benzyl and piperidinyl groups
Preparation Methods
The synthesis of 5-Benzyl-2,4-di(piperidin-1-yl)pyrimidine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For example, the reaction of benzyl-substituted pyrimidine with piperidine derivatives can yield the desired compound. Industrial production methods may involve optimized reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity .
Chemical Reactions Analysis
5-Benzyl-2,4-di(piperidin-1-yl)pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine or benzyl groups, using reagents like alkyl halides or acyl chlorides.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Scientific Research Applications
5-Benzyl-2,4-di(piperidin-1-yl)pyrimidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 5-Benzyl-2,4-di(piperidin-1-yl)pyrimidine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or interference with cellular signaling processes .
Comparison with Similar Compounds
5-Benzyl-2,4-di(piperidin-1-yl)pyrimidine can be compared with other pyrimidine derivatives such as:
2,4-Di(piperidin-1-yl)pyrimidine: Lacks the benzyl group, which may affect its biological activity and chemical reactivity.
5-Benzyl-2,4-di(morpholin-1-yl)pyrimidine: Contains morpholine instead of piperidine, which can influence its pharmacological properties.
5-Benzyl-2,4-di(pyrrolidin-1-yl)pyrimidine: Features pyrrolidine groups, potentially altering its interaction with biological targets.
These comparisons highlight the unique structural features and potential advantages of this compound in various applications.
Properties
CAS No. |
6328-42-3 |
---|---|
Molecular Formula |
C21H28N4 |
Molecular Weight |
336.5 g/mol |
IUPAC Name |
5-benzyl-2,4-di(piperidin-1-yl)pyrimidine |
InChI |
InChI=1S/C21H28N4/c1-4-10-18(11-5-1)16-19-17-22-21(25-14-8-3-9-15-25)23-20(19)24-12-6-2-7-13-24/h1,4-5,10-11,17H,2-3,6-9,12-16H2 |
InChI Key |
JQWGHMCKIKFATG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2=NC(=NC=C2CC3=CC=CC=C3)N4CCCCC4 |
Origin of Product |
United States |
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